molecular formula C17H22ClN3O3 B8463437 tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8463437
M. Wt: 351.8 g/mol
InChI Key: HYABFERSBBBURW-UHFFFAOYSA-N
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Description

tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the chloro group: Chlorination of the benzimidazole ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a piperidine derivative.

    Formation of the tert-butyl ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzimidazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Benzimidazole derivatives have been investigated for their use in treating infections, cancer, and other diseases. The presence of the piperidine ring and tert-butyl ester group may enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are used as antiparasitic agents.

    Piperidine derivatives: Compounds like piperidine itself, piperine, and piperidine-based pharmaceuticals have similar structural features.

Uniqueness

The uniqueness of tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate lies in its combination of the benzimidazole and piperidine moieties, along with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other benzimidazole or piperidine derivatives.

Properties

Molecular Formula

C17H22ClN3O3

Molecular Weight

351.8 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClN3O3/c1-17(2,3)24-16(23)20-9-7-11(8-10-20)21-13-6-4-5-12(18)14(13)19-15(21)22/h4-6,11H,7-10H2,1-3H3,(H,19,22)

InChI Key

HYABFERSBBBURW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C(=CC=C3)Cl)NC2=O

Origin of Product

United States

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